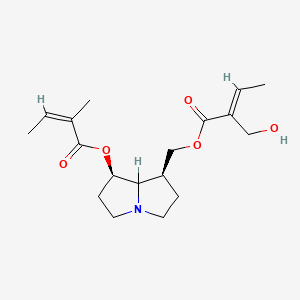
Neosarracine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neosarracine is a pyrrolizidine alkaloid isolated from the plant Senecio macedonicus. Pyrrolizidine alkaloids are known for their diverse biological activities, including immunomodulatory effects. This compound, along with its stereoisomers, has been studied for its potential therapeutic applications and its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of neosarracine involves several steps, starting from basic organic compounds. The process typically includes the formation of the pyrrolizidine core structure, followed by the introduction of specific functional groups that characterize this compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in Senecio macedonicus. extraction and purification from the plant material involve solvent extraction, followed by chromatographic techniques to isolate the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Neosarracine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to derivatives with varied properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions include various this compound derivatives, each with potentially unique biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: As a model compound for studying pyrrolizidine alkaloids and their reactivity.
Biology: Investigated for its immunomodulatory effects and potential to influence immune responses.
Medicine: Explored for its therapeutic potential, particularly in modulating immune functions and possibly in cancer therapy.
Wirkmechanismus
The mechanism of action of neosarracine involves its interaction with specific molecular targets within cells. It is believed to modulate immune responses by influencing the activity of certain enzymes and signaling pathways. The exact molecular targets and pathways are still under investigation, but this compound’s effects on liver enzymes and thymus morphology have been documented .
Vergleich Mit ähnlichen Verbindungen
Sarracine: Another pyrrolizidine alkaloid with similar immunomodulatory activities.
8-Epineosarracine: A stereoisomer of this compound with distinct biological properties.
8-Episarracine: Another stereoisomer with unique chemical characteristics.
Comparison: this compound is unique due to its specific stereochemistry and the resulting biological activities. While similar compounds like sarracine and its stereoisomers share some properties, this compound’s distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
136173-26-7 |
|---|---|
Molekularformel |
C18H27NO5 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
[(1S,7R,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-(hydroxymethyl)but-2-enoate |
InChI |
InChI=1S/C18H27NO5/c1-4-12(3)17(21)24-15-7-9-19-8-6-14(16(15)19)11-23-18(22)13(5-2)10-20/h4-5,14-16,20H,6-11H2,1-3H3/b12-4+,13-5-/t14-,15-,16-/m1/s1 |
InChI-Schlüssel |
YMUQRQKYYOWGPN-MBQDPZAHSA-N |
SMILES |
CC=C(C)C(=O)OC1CCN2C1C(CC2)COC(=O)C(=CC)CO |
Isomerische SMILES |
C/C=C(\C)/C(=O)O[C@@H]1CCN2[C@@H]1[C@H](CC2)COC(=O)/C(=C\C)/CO |
Kanonische SMILES |
CC=C(C)C(=O)OC1CCN2C1C(CC2)COC(=O)C(=CC)CO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Diphenylpyrido[2,3-b]pyrazine](/img/structure/B3032196.png)
![5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B3032200.png)
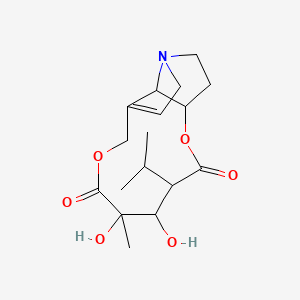
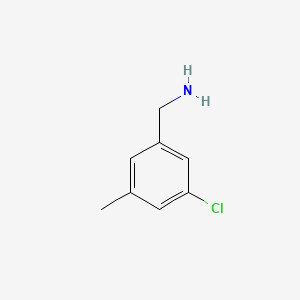
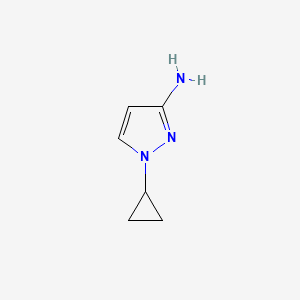


![4-[3-(4-hydroxyphenyl)phenyl]phenol](/img/structure/B3032208.png)
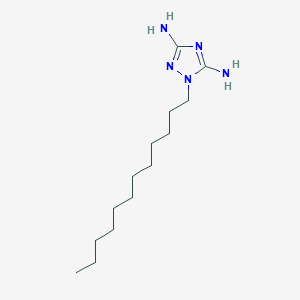
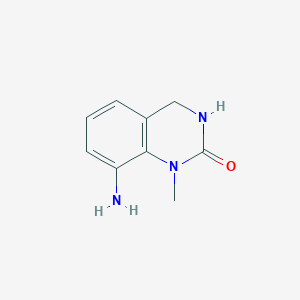

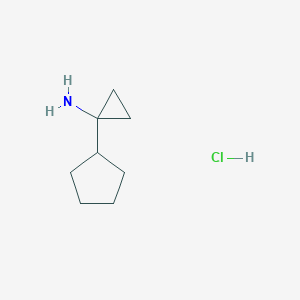
![2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3032217.png)
